molecular formula C17H24N2O4 B8471631 [(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester

[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester

Cat. No.: B8471631
M. Wt: 320.4 g/mol
InChI Key: CQPZEOOTOYOCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a carbamoyl group, and a benzyl ester, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Cyclopropylcarbamoyl Intermediate: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound under controlled conditions to form the cyclopropylcarbamoyl intermediate.

    Hydroxymethylation: The intermediate is then subjected to hydroxymethylation using formaldehyde or a similar reagent.

    Butylation: The hydroxymethylated intermediate undergoes butylation through a nucleophilic substitution reaction.

    Esterification: Finally, the compound is esterified with benzyl alcohol in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester: can be compared with other compounds having similar functional groups:

    Cyclopropylcarbamoyl Derivatives: These compounds share the cyclopropylcarbamoyl group and may exhibit similar reactivity.

    Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups may have comparable chemical properties.

    Benzyl Esters: Benzyl esters are common in organic synthesis and can be used as protecting groups or intermediates.

The uniqueness of This compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

benzyl N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate

InChI

InChI=1S/C17H24N2O4/c1-2-6-14(15(20)16(21)18-13-9-10-13)19-17(22)23-11-12-7-4-3-5-8-12/h3-5,7-8,13-15,20H,2,6,9-11H2,1H3,(H,18,21)(H,19,22)

InChI Key

CQPZEOOTOYOCFW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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